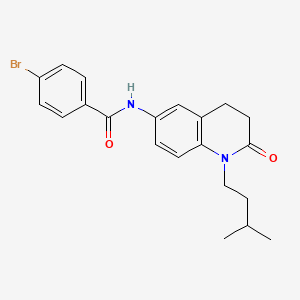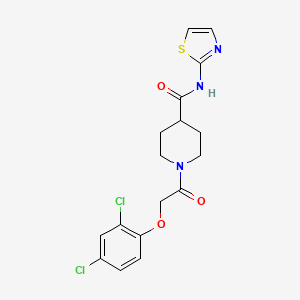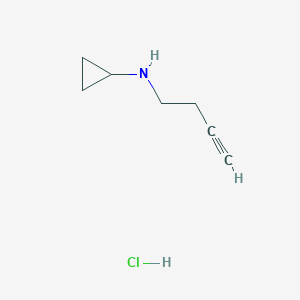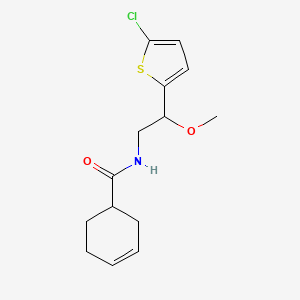![molecular formula C16H14ClFN2O B2763704 2-chloro-N-cyclopropyl-N-[(4-fluorophenyl)methyl]pyridine-3-carboxamide CAS No. 1179083-72-7](/img/structure/B2763704.png)
2-chloro-N-cyclopropyl-N-[(4-fluorophenyl)methyl]pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-cyclopropyl-N-[(4-fluorophenyl)methyl]pyridine-3-carboxamide, also known as CPPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CPPC is a pyridine carboxamide derivative that is used as a tool compound in pharmacological studies and has been shown to exhibit a wide range of biological activities.
作用机制
2-chloro-N-cyclopropyl-N-[(4-fluorophenyl)methyl]pyridine-3-carboxamide exerts its pharmacological effects by selectively inhibiting the activity of specific enzymes. For instance, it has been shown to bind to the ATP-binding site of PKC, which results in the inhibition of its kinase activity. Similarly, 2-chloro-N-cyclopropyl-N-[(4-fluorophenyl)methyl]pyridine-3-carboxamide has been shown to inhibit GSK-3β by binding to its ATP-binding site, thereby preventing its phosphorylation activity.
Biochemical and Physiological Effects
2-chloro-N-cyclopropyl-N-[(4-fluorophenyl)methyl]pyridine-3-carboxamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. Additionally, 2-chloro-N-cyclopropyl-N-[(4-fluorophenyl)methyl]pyridine-3-carboxamide has been shown to exert neuroprotective effects by inhibiting the activity of JNK, which is involved in the pathogenesis of neurodegenerative diseases.
实验室实验的优点和局限性
2-chloro-N-cyclopropyl-N-[(4-fluorophenyl)methyl]pyridine-3-carboxamide has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of specific enzymes, making it an ideal tool compound for studying the biological functions of these enzymes. Additionally, 2-chloro-N-cyclopropyl-N-[(4-fluorophenyl)methyl]pyridine-3-carboxamide has been shown to exhibit low toxicity and good pharmacokinetic properties, which makes it suitable for in vivo studies.
However, there are also limitations associated with the use of 2-chloro-N-cyclopropyl-N-[(4-fluorophenyl)methyl]pyridine-3-carboxamide in laboratory experiments. For instance, its high cost and limited availability may pose a challenge for researchers who wish to use it in their studies. Additionally, its selectivity for specific enzymes may limit its usefulness in studying the broader biological functions of these enzymes.
未来方向
There are several potential future directions for research involving 2-chloro-N-cyclopropyl-N-[(4-fluorophenyl)methyl]pyridine-3-carboxamide. One area of interest is the development of 2-chloro-N-cyclopropyl-N-[(4-fluorophenyl)methyl]pyridine-3-carboxamide-based therapeutics for the treatment of various diseases, including cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of 2-chloro-N-cyclopropyl-N-[(4-fluorophenyl)methyl]pyridine-3-carboxamide and to identify additional targets for this compound.
Conclusion
In conclusion, 2-chloro-N-cyclopropyl-N-[(4-fluorophenyl)methyl]pyridine-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its selective inhibitory activity against specific enzymes makes it an ideal tool compound for studying the biological functions of these enzymes. Further research is needed to fully elucidate the potential applications of 2-chloro-N-cyclopropyl-N-[(4-fluorophenyl)methyl]pyridine-3-carboxamide in the development of therapeutics for various diseases.
合成方法
The synthesis of 2-chloro-N-cyclopropyl-N-[(4-fluorophenyl)methyl]pyridine-3-carboxamide involves the reaction of 2-chloro-3-cyanopyridine with cyclopropylamine, followed by the reaction of the resulting compound with 4-fluorobenzyl chloride. The final product is obtained after purification and isolation through column chromatography.
科学研究应用
2-chloro-N-cyclopropyl-N-[(4-fluorophenyl)methyl]pyridine-3-carboxamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit potent inhibitory activity against various enzymes, including protein kinase C (PKC), glycogen synthase kinase 3β (GSK-3β), and c-Jun N-terminal kinase (JNK).
属性
IUPAC Name |
2-chloro-N-cyclopropyl-N-[(4-fluorophenyl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2O/c17-15-14(2-1-9-19-15)16(21)20(13-7-8-13)10-11-3-5-12(18)6-4-11/h1-6,9,13H,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIOJUAUXCRWQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=C(C=C2)F)C(=O)C3=C(N=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-cyclopropyl-N-[(4-fluorophenyl)methyl]pyridine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate oxalate(2:1)](/img/no-structure.png)




![6-(1,3-benzodioxol-5-yl)-2-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyridazin-3(2H)-one](/img/structure/B2763630.png)

![4-[4-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine](/img/structure/B2763636.png)
![1-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2763637.png)

![2-(8-(4-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2763639.png)

![2-[(E)-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]benzoic acid](/img/structure/B2763643.png)
![1-(1-Methyl-1H-pyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2763644.png)